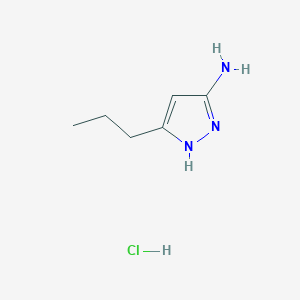
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one
Overview
Description
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one, commonly known as TTP or trifluoromethyl ketone, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TTP is a fluorinated ketone that contains a pyrazole ring, which makes it a useful building block for the synthesis of various organic compounds.
Scientific Research Applications
Pharmacology: Potential Therapeutic Agent Synthesis
In pharmacology, this compound can serve as a precursor for synthesizing potential therapeutic agents. Its trifluoroethyl moiety is particularly valuable in medicinal chemistry due to its ability to enhance the lipophilicity and metabolic stability of pharmaceuticals . Researchers utilize it to develop novel compounds with potential activity against various diseases, including cancer, by modifying the pyrazole ring to target specific biological pathways .
Material Science: Advanced Material Development
The trifluoroethyl group in the compound is known for imparting unique properties to materials, such as increased resistance to solvents and thermal stability. This makes it an excellent candidate for creating advanced polymers and coatings that can withstand harsh environmental conditions, which is crucial in the development of materials for aerospace and automotive industries .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, this compound’s distinct chemical structure allows it to be used as a standard or reference material in chromatographic analysis. Its trifluoromethyl group can be detected with high sensitivity using techniques like gas chromatography-mass spectrometry (GC-MS), aiding in the identification and quantification of similar compounds in complex mixtures .
Organic Synthesis: Building Block for Chemical Reactions
This compound is a valuable building block in organic synthesis. Its reactive ketone group can undergo various chemical reactions, such as condensation or Grignard reactions, to form more complex molecules. This versatility is essential for synthesizing new organic compounds, including drugs and agrochemicals .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s pyrazole moiety can act as an inhibitor for certain enzymes. By binding to the active sites of enzymes, it can help in understanding the mechanism of enzyme action and the development of enzyme inhibitors that can regulate metabolic pathways, which is beneficial for treating metabolic disorders .
Environmental Science: Pollutant Degradation
The compound’s fluorinated groups make it a candidate for studying the degradation of pollutants. Fluorinated compounds are often persistent in the environment, and research into their breakdown can lead to improved methods for environmental cleanup and the development of less persistent alternatives .
properties
IUPAC Name |
2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-4-6(5(2)13(3)12-4)7(14)8(9,10)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQGDXWRGNPXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)


![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)
![Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B1422967.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride](/img/structure/B1422969.png)

![3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1422972.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1422974.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422975.png)


![2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B1422984.png)